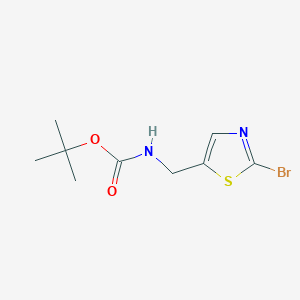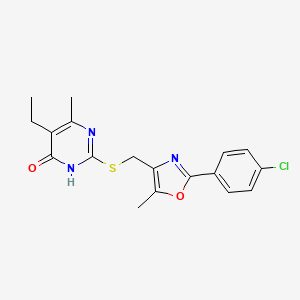
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine ring and the oxazole ring could be formed using established methods in organic chemistry. The introduction of the sulfur group could be achieved through a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfur group, the chlorine atom, and the nitrogen atoms in the pyrimidine and oxazole rings. These groups are all capable of participating in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the synthesis of mercapto- and aminopyrimidine derivatives, including structures similar to the compound , showing potential antimicrobial activity against pathogenic micro-organisms. This suggests its application in developing new antimicrobial agents (El-kerdawy et al., 1990).
Antitumor and Antioxidant Activities
Compounds structurally related to "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" have been evaluated for their antioxidant and antitumor activities. These studies include the preparation of nitrogen heterocycles demonstrating significant biological activities, highlighting the potential for cancer treatment applications (El-Moneim et al., 2011).
Synthesis of Heterocyclic Compounds
The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This includes the creation of new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, indicating its versatility in synthesizing biologically active molecules (Mohammad et al., 2017).
Unique Mechanism of Tubulin Inhibition
Research on triazolopyrimidines, which share structural features with the compound , has revealed a unique mechanism of tubulin inhibition. This opens up new avenues for cancer therapy by targeting tubulin in a manner distinct from traditional agents like paclitaxel (Zhang et al., 2007).
Electrochemical and Spectroscopic Characterization
Studies have also focused on the electrochemical and spectroscopic characterization of biologically important compounds, including Schiff bases and triazol derivatives. Such research highlights the potential for these compounds in biological applications, owing to their redox behavior and non-cytotoxic character up to certain concentrations (Nimal, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-4-14-10(2)20-18(22-16(14)23)25-9-15-11(3)24-17(21-15)12-5-7-13(19)8-6-12/h5-8H,4,9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFEYZBIBINSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
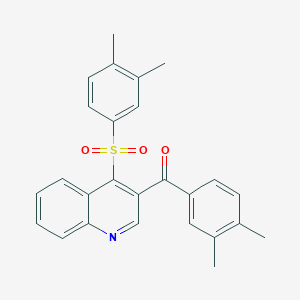
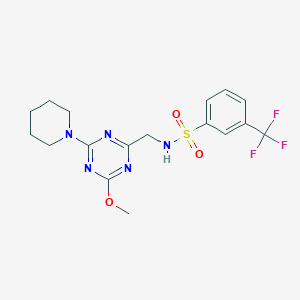
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)
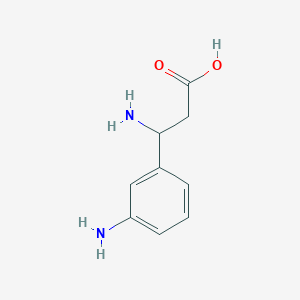
![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
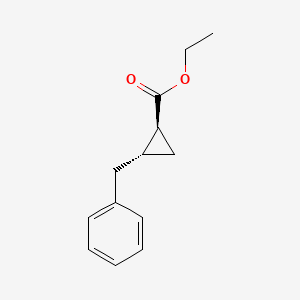
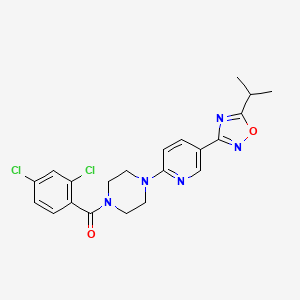
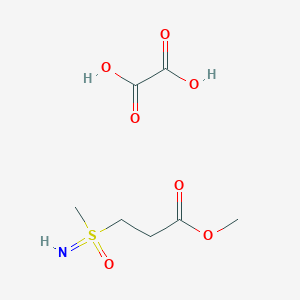
![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)
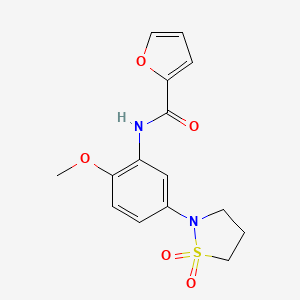
![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
